(2-Amino-3-chloropyridin-4-YL)boronic acid
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Overview
Description
(2-Amino-3-chloropyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino and a chlorine group. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chloropyridin-4-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-amino-3-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-3-chloropyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Formed via oxidation.
Substituted Pyridines: Formed via nucleophilic substitution.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Amino-3-chloropyridin-4-YL)boronic acid is primarily based on its ability to form stable complexes with various substrates. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The amino and chlorine groups on the pyridine ring can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
- (2-Amino-3-bromopyridin-4-YL)boronic acid
- (2-Amino-3-iodopyridin-4-YL)boronic acid
- (2-Amino-3-fluoropyridin-4-YL)boronic acid
Comparison: (2-Amino-3-chloropyridin-4-YL)boronic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. Compared to its bromine and iodine analogs, the chlorine derivative offers a more controlled reactivity, making it suitable for a broader range of applications . The fluorine analog, while more stable, may exhibit lower reactivity in certain transformations .
Properties
Molecular Formula |
C5H6BClN2O2 |
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Molecular Weight |
172.38 g/mol |
IUPAC Name |
(2-amino-3-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
InChI Key |
OUYNSNVKRVETHC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)Cl)(O)O |
Origin of Product |
United States |
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